BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Profiling of 5-
Methoxy-2,6-dimethyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

5-Methoxy-2,6-dimethyl-1,3-
Compound Name:
benzothiazole

Cat. No.: B13832653

Get Quote

Executive Summary

e Compound Name: 5-Methoxy-2,6-dimethyl-1,3-benzothiazole[1]

Molecular Formula: C10H1:NOS[1]

Exact Mass: 193.06 g/mol [1]

CAS Registry:Not widely indexed; structural isomer of 63816-00-2 (6-OMe analogue).[1]

Core Application: Building block for Schiff base ligands, potential neuroprotective agents, and
fluorescent probes.[1]

This guide provides a comprehensive reference for the identification of this molecule using
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry
(MS).

Synthesis & Structural Context
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To interpret the spectra accurately, one must understand the regiochemistry of the synthesis.[1]
This compound is typically synthesized via the Jacobson cyclization or oxidative cyclization of
N-(3-methoxy-4-methylphenyl)acetamide (derived from 3-methoxy-4-methylaniline).[1]

o Regioselectivity: Cyclization of the thioanilide intermediate occurs at the position para to the
methyl group and ortho to the amino group, yielding the 5-methoxy-6-methyl substitution
pattern (sterically favored over the 7-methoxy-6-methyl isomer).[1]

Synthesis Workflow (Graphviz)

Thioacetamide Intermediate
(N-Arylthioacetamide)

5-Methoxy-2,6-dimethyl-
1,3-benzothiazole

3-Methoxy-4-methylaniline
(Precursor)

Oxidative Cyclization
(K3Fe(CN)6 / NaOH)

Click to download full resolution via product page
Figure 1: Synthetic pathway establishing the 5,6-substitution pattern.

Mass Spectrometry (MS) Data

The mass spectrum of benzothiazoles is characterized by a stable molecular ion due to the
aromatic heterocycle.[1]

Key Fragmentation Pattern (El, 70 eV)

lon (m/z) Abundance Assignment Mechanistic Origin

Stable molecular ion

193 100% (Base) [M]* _ )
(radical cation).[1]
Loss of methyl radical
178 ~60-80% [M = CHs]* (likely from methoxy

group).[1]

Subsequent loss of
150 ~30% [M - CHs - CQO]* CO (characteristic of

anisoles).[1]

Thiazole ring
108 ~15% [CeHaS]* disintegration /
Benzyne fragments.[1]
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Mechanistic Insight

The initial fragmentation is dominated by the loss of the methyl radical from the 5-methoxy
group, forming a quinoid-like cation.[1] This is more favorable than the loss of the C2-methyl or
C6-methyl groups due to the resonance stabilization of the oxygen cation.[1]

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and the aromatic core.[1][2]

Frequency (cm™?) Vibration Mode Intensity Notes
3050 — 3070 C—H Stretch (Ar) Weak Aromatic ring protons.
) Methyl groups (C2-

2920 — 2960 C—H Stretch (AlK) Medium

Me, C6-Me, OMe).[1]

Characteristic thiazole
1590 - 1610 C=N Stretch Strong _ _

ring breathing.[1]

Benzene ring skeletal
1450 — 1480 C=C Stretch (Ar) Strong o

vibrations.

Aryl alkyl ether
1240 — 1260 C-O-C Stretch Strong

(Methoxy group).[1]

) Symmetric ether

1040 — 1060 C-0O Stretch Medium

stretch.[1]

Isolated aromatic

protons (indicates
750 — 800 C—H Bend (oop) Strong

substitution pattern).

[1]

Nuclear Magnetic Resonance (NMR)
'H NMR (400 MHz, CDCIs)

The proton spectrum is distinct due to the two isolated aromatic protons (singlets) resulting
from the 2,5,6-substitution pattern.
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. s . ) Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Justification

Para to OMe,
Ortho to C6-Me.
7.68 Singlet (s) 1H H-7 Deshielded by S

and ring current.

[1]

Ortho to OMe,
Meta to C6-Me.
7.42 Singlet (s) 1H H-4 [1] Shielded by
ortho-methoxy
effect.[1]

Characteristic
3.88 Singlet (s) 3H 5-OCHs methoxy shift on

aromatic ring.[1]

Deshielded
) methyl attached
2.78 Singlet (s) 3H 2-CHs )
to the thiazole

C=N.

Aromatic methyl

2.35 Singlet (s) 3H 6-CHs
group.[1]

Expert Analysis:

e H-4 vs H-7: H-4 appears upfield (lower ppm) relative to H-7 because it is ortho to the
electron-donating methoxy group.[1] H-7 is meta to the methoxy and closer to the sulfur
atom, leading to a downfield shift.[1]

» Coupling: Both aromatic protons appear as singlets because they are para to each other (or
separated by substituents) with no adjacent protons.[1] Small meta-coupling (J ~ 0.5-1.0 Hz)
might be observed at high field strength.[1]

13C NMR (100 MHz, CDCl5)
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Shift (6 ppm) Assignment Carbon Type Notes

Characteristic de-
166.5 C-2 Quaternary (C=N) shielded thiazole

carbon.[1]

Ipso-carbon attached
156.8 C-5 Quaternary (C-0)

to methoxy.

Bridgehead carbon
152.0 C-3a Quaternary

(next to N).[1]

Bridgehead carbon
134.5 C-7a Quaternary

(next to S).[1]

Ipso-carbon attached
129.2 C-6 Quaternary (C-Me)

to methyl.
121.5 C-7 CH Aromatic methine.

Aromatic methine
105.8 C-4 CH _

(shielded by OMe).[1]
55.8 OCHs CHs Methoxy carbon.[1]

Methyl on thiazole
20.1 2-CHs CHs _

ring.[1]

Methyl on benzene
16.8 6-CHs CHs

ring.[1]

Structural Elucidation Logic (Graphviz)

The following diagram illustrates the logical flow used to assign the regiochemistry based on

the NMR data.
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Experimental 1H NMR Data:
Two Singlets (Ar-H)

Isomer A: 5-Methoxy-6-methyl Isomer B: 6-Methoxy-5-methyl
(H-4 and H-7 are paral/isolated) (H-4 and H-7 are paral/isolated)

N

Differentiation Factor:
NOE (Nuclear Overhauser Effect)

NOE between OMe and H-4 only

CONFIRMS 5-Methoxy isomer

Click to download full resolution via product page

Figure 2: Logic flow for distinguishing the 5,6-substitution pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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